3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with a sulfonyl group attached to a tetramethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-indole
Uniqueness
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetramethylphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-8-10(2)13(5)14(12(9)4)19(17,18)16-7-6-11(3)15-16/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZORNGXJRVJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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